

Comparative Guide to Linearity and Range Determination for Terbinafine Quantification

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Compound of Interest

Compound Name: *N*-Desmethylcarboxy Terbinafine-d7

Cat. No.: B1140389

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This guide provides a comparative analysis of various analytical methods for the quantification of Terbinafine, a widely used antifungal agent. It is intended for researchers, scientists, and drug development professionals involved in the quality control and bioanalysis of this pharmaceutical compound. The following sections detail experimental protocols, present comparative data on linearity and range, and offer visual representations of the analytical workflow.

Comparison of Analytical Methods for Terbinafine Quantification

The selection of an appropriate analytical method for Terbinafine quantification depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the intended application (e.g., bulk drug analysis, formulation assay, or bioequivalence studies). High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique due to its robustness and accessibility.[1][2] For higher sensitivity and selectivity, especially in biological matrices, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice.[3][4] UV-Visible Spectrophotometry offers a simpler and more economical alternative for routine analysis in pharmaceutical formulations.[5][6]

Below is a summary of linearity and range data from various validated methods for Terbinafine quantification.

Table 1: Linearity and Range Data for HPLC Methods

Linearity Range (µg/mL)	Correlation Coefficient (r ²)	Limit of Detection (LOD) (µg/mL)	Limit of Quantitation (LOQ) (µg/mL)	Reference
50 - 150	0.999	-	-	[7]
20 - 200	0.9997	0.9	2.7	[8]
10 - 50	0.9999	0.617	1.87	[1]
2 - 12	-	0.22	0.66	[9]
1 - 80	-	0.3	1.0	[9]
0.5 - 50	0.998	-	-	[9]
2 - 12	0.999	0.05	0.15	[9]
1 - 250	-	0.2	0.666	[10]
0.02 - 1	-	-	-	[11]

Table 2: Linearity and Range Data for UPLC-MS/MS Methods

Linearity Range (ng/mL)	Correlation Coefficient (r ²)	Limit of Quantitation (LOQ) (ng/mL)	Reference
1.00 - 2000	≥ 0.9984	1.00	[3] [4]
5.0 - 2000.0	-	-	[12]
5.11 - 3014.19	-	5.11	[13]

Table 3: Linearity and Range Data for UV-Visible Spectrophotometry Methods

Linearity Range (µg/mL)	Correlation Coefficient (r ²)	Limit of Detection (LOD) (µg/mL)	Limit of Quantitation (LOQ) (µg/mL)	Reference
5 - 30	0.999	0.42	1.30	[6]
0.4 - 2.8	0.998	-	-	[5]
10 - 50	0.9994	0.62	1.88	[1]
1 - 3.5	0.995	0.086	0.26	[12][14]
3 - 18	0.9997	0.066	0.2	[12]
10 - 100	0.99	≥ 1.11	≥ 3.36	[12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following sections outline typical experimental protocols for determining the linearity and range of Terbinafine quantification using HPLC-UV, UPLC-MS/MS, and UV-Visible Spectrophotometry.

High-Performance Liquid Chromatography (HPLC-UV)

A common approach for Terbinafine analysis in pharmaceutical dosage forms involves reversed-phase HPLC with UV detection.[11]

- Chromatographic Conditions:
 - Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is frequently used.[1][8]
 - Mobile Phase: A mixture of organic solvents like methanol and acetonitrile with a buffer (e.g., phosphate buffer) is typical.[1][7] For example, a mobile phase consisting of methanol, acetonitrile, and phosphate buffer at pH 5 in a ratio of 80:10:10 (v/v) has been reported.[1]
 - Flow Rate: A flow rate of 1.0 to 1.8 mL/min is generally applied.[9][11]
 - Detection: UV detection is commonly performed at 220 nm, 254 nm, or 282 nm.[1][8][11]

- Standard Solution Preparation:
 - A stock solution of Terbinafine hydrochloride is prepared by accurately weighing the standard and dissolving it in a suitable solvent, such as methanol.[11]
 - Working standard solutions are prepared by serial dilution of the stock solution with the mobile phase to achieve a range of concentrations.[8]
- Linearity and Range Determination:
 - A series of at least five concentrations of the standard solution are injected into the chromatograph.
 - The peak area response is plotted against the corresponding concentration.
 - The linearity is evaluated by the correlation coefficient (r^2) of the calibration curve, which should ideally be ≥ 0.999 . [7]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For the quantification of Terbinafine in biological matrices like human plasma, a highly sensitive and selective UPLC-MS/MS method is employed.[3][4]

- Sample Preparation:
 - A liquid-liquid extraction or solid-phase extraction is typically used to isolate Terbinafine and an internal standard (e.g., Terbinafine-d7) from the plasma matrix.[3][13]
- Chromatographic and Mass Spectrometric Conditions:
 - Column: A sub-2 μm particle size column, such as a BEH C18 column (e.g., 50 x 2.1 mm, 1.7 μm), is used for rapid and efficient separation.[3]
 - Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution containing a modifier (e.g., ammonium formate) is common.[3]

- Ionization: Electrospray ionization (ESI) in the positive mode is typically used.[\[3\]](#)
- Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for Terbinafine and its internal standard.[\[3\]](#)
- Linearity and Range Determination:
 - Calibration standards are prepared by spiking known amounts of Terbinafine into a blank biological matrix.
 - The peak area ratio of the analyte to the internal standard is plotted against the nominal concentration.
 - The linearity is assessed by the correlation coefficient of the weighted linear regression.[\[3\]](#)

UV-Visible Spectrophotometry

This method is a simple and cost-effective technique for the quantification of Terbinafine in bulk and pharmaceutical formulations.[\[5\]](#)[\[6\]](#)

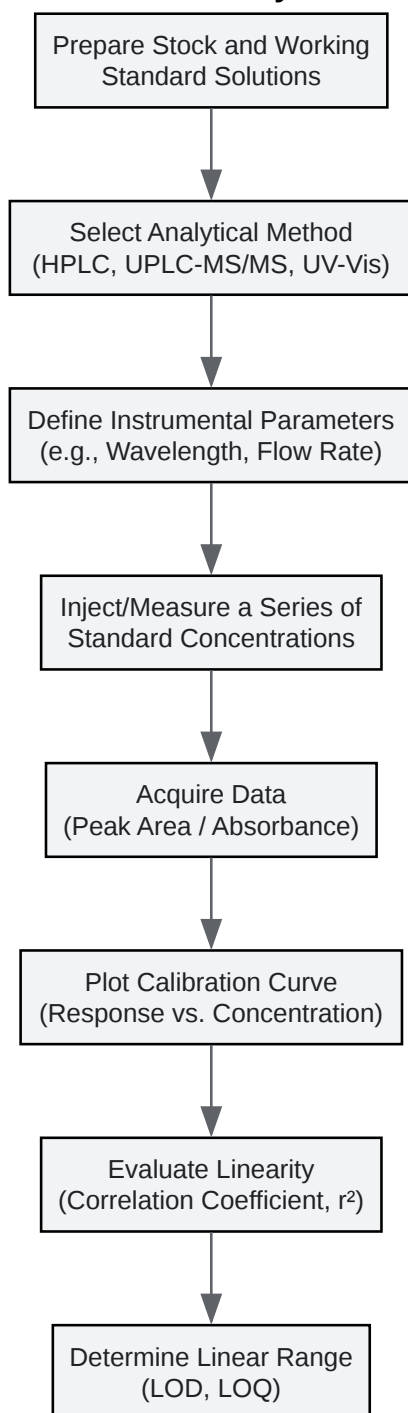
- Solvent Selection: A suitable solvent in which Terbinafine hydrochloride is freely soluble, such as methanol or 0.1N HCl, is chosen.[\[5\]](#)[\[14\]](#)
- Determination of λ_{max} : A dilute solution of Terbinafine is scanned in the UV range (typically 200-400 nm) to determine the wavelength of maximum absorbance (λ_{max}). The λ_{max} for Terbinafine is often reported around 223 nm or 282 nm.[\[1\]](#)[\[10\]](#)
- Standard Solution Preparation:
 - A stock solution is prepared by dissolving a known weight of Terbinafine in the selected solvent.[\[6\]](#)
 - A series of standard solutions with different concentrations are prepared by diluting the stock solution.[\[5\]](#)
- Linearity and Range Determination:

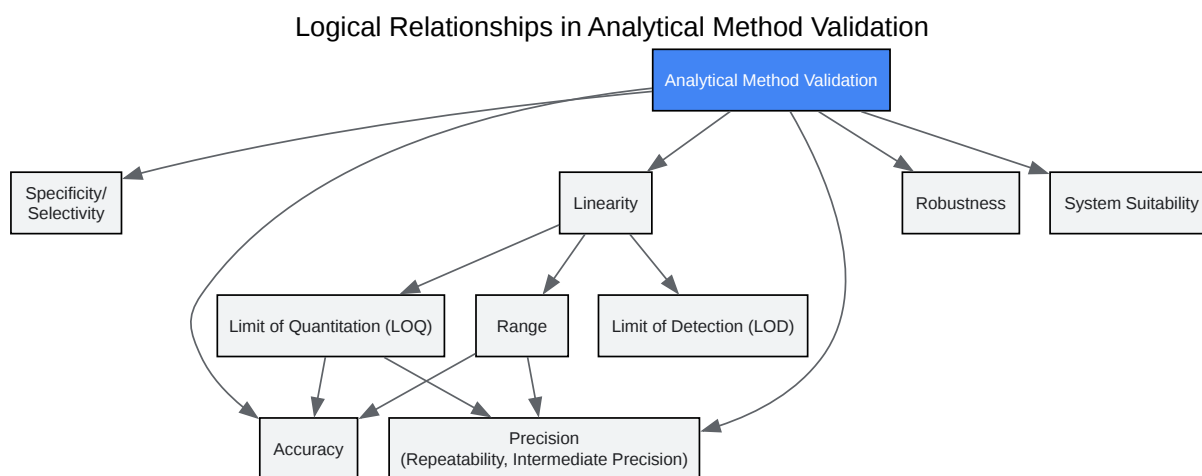
- The absorbance of each standard solution is measured at the predetermined λ_{max} .
- A calibration curve is constructed by plotting absorbance versus concentration.
- The linearity is confirmed by the correlation coefficient of the calibration curve.[5]

Visualizing the Workflow and Method Validation

To better understand the process of determining linearity and range, as well as the broader context of analytical method validation, the following diagrams are provided.

Experimental Workflow for Linearity and Range Determination





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